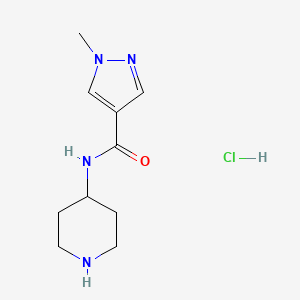

5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

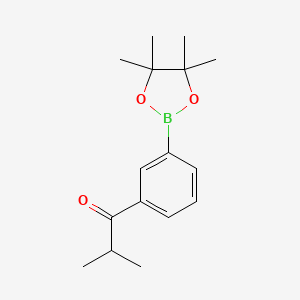

5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has a molecular formula of C11H19NO4S2, an average mass of 293.403 Da, and a monoisotopic mass of 293.075562 Da .

Applications De Recherche Scientifique

Ocular Hypotensive Activity

A study by Prugh et al. (1991) explored a series of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for their potential in treating glaucoma through topical ocular hypotensive activity. These compounds were optimized for water solubility, inhibitory potency against carbonic anhydrase, and minimal iris pigment binding, demonstrating significant promise in glaucoma management (Prugh et al., 1991).

Regio- and Diastereoselective Synthesis

Indumathi et al. (2010) reported on the L-proline-catalyzed synthesis of highly substituted thienothiopyrans, leveraging three-component reactions for the creation of compounds with multiple stereocenters. This method highlights the versatility of thiophene derivatives in synthesizing complex molecules with potential applications in medicinal chemistry (Indumathi, Perumal, & Menéndez, 2010).

Cytotoxicity Studies

Arsenyan, Rubina, and Domracheva (2016) conducted cytotoxicity studies of aminomethylselenopheno[3,2-b]thiophene sulfonamides against various cancer cell lines. These compounds offer insight into the development of novel anticancer therapies, emphasizing the role of thiophene sulfonamides in drug discovery (Arsenyan, Rubina, & Domracheva, 2016).

Catalytic Applications

Margarida M. Antunes et al. (2014) demonstrated the use of sulfonated graphene oxide as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, showcasing the potential of sulfonated compounds in enhancing catalytic performance for sustainable energy solutions (Antunes et al., 2014).

Proton Exchange Membranes

Jean-Christophe Daigle et al. (2013) developed copolymers of ethylene and sulfonated norbornene for use in proton exchange membranes, underlining the utility of sulfonated materials in fuel cell technology. These ionomers showed promising thermal stability and conductivity, essential for efficient fuel cell operation (Daigle, Dube-Savoie, Tavares, & Claverie, 2013).

Propriétés

IUPAC Name |

5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S2/c1-4-9-5-6-10(17-9)18(14,15)12-7-11(2,13)8-16-3/h5-6,12-13H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMIBALGXBGQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2767577.png)

![(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile](/img/structure/B2767580.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)

![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)